Unii-48cet2EN53
Overview
Description
ACHN-975 is a UDP-3-O-N-acetylglucosamine deacetylase (LpxC) inhibitor potentially for the treatment of multi-drug resistant Gram-negative bacteria infection.
Scientific research applications
Nanoparticle Synthesis
Nanoparticle synthesis is a key area where Unii-48cet2EN53 finds application. Recent developments in the liquid-phase syntheses of inorganic nanoparticles show the fundamental role of materials like Unii-48cet2EN53 in advancing chemical research, particularly in the field of electronics and semiconductor materials (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational Programs for Research Translation
Unii-48cet2EN53 has implications in educational programs aimed at translating scientific research into practical innovations. This application is significant for creating viable and socially beneficial businesses through STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Sensor Applications
In sensor technology, particularly chemical and biological sensors, Unii-48cet2EN53 plays a pivotal role. The advancement in sensor technology, including the development of optoelectronic nanodevices, leverages the unique properties of materials like Unii-48cet2EN53 (Ghosh & Pal, 2007).
Collaborative Working Environment in Large Scientific Applications
Unii-48cet2EN53 contributes to creating collaborative working environments for large scientific applications, such as environmental modeling. This includes enhancing remote development and data sharing capabilities in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Lab-Scale Interventions in Technology and Science
The material's relevance extends to lab-scale interventions where technological devices and services shape lives globally. It supports efforts to pay increased attention to the ethical, legal, and social aspects of scientific research and technological developments (Schuurbiers & Fisher, 2009).
Educational Applications in Molecular Biology
Unii-48cet2EN53 is utilized in innovative educational approaches in molecular biology, such as undergraduate research experiences focusing on characterizing mutations in the human p53 tumor suppressor gene (Hekmat-Scafe et al., 2016).
University Nanosat Program
The University Nanosat Program, a student satellite program, is another area where Unii-48cet2EN53 finds application. This program focuses on flying student-built nanosatellites, leveraging the material for technological advancements in aerospace (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Nanomedicine and Molecular Imaging
In the field of nanomedicine and molecular imaging, Unii-48cet2EN53 contributes significantly. It plays a role in assessing the health and environmental impacts of nanomaterials, underlining its importance in diagnostics and therapeutic applications (Sutcliffe, 2011).
properties
IUPAC Name |
N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUUDXEOKIQRU-IXDOHACOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1S)-2-Amino-1-((hydroxyamino)carbonyl)-2-methylpropyl)-4-(4-((1R,2R)-2-(hydroxymethyl)cyclopropyl)-1,3-butadiyn-1-yl)benzamide | |
CAS RN |
1410809-36-7 | |
Record name | ACHN-975 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1410809367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACHN-975 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48CET2EN53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.